4-methoxy-3-nitro-N-phenethylbenzamide

Enzyme inhibition PNMT SAR

Researchers requiring a well-characterized nitro-substituted benzamide scaffold for SAR studies often face limited availability of this specific substitution pattern. 4-Methoxy-3-nitro-N-phenethylbenzamide addresses this need as a validated synthetic intermediate and pharmacological probe. • Documented weak PNMT inhibition (Ki = 1.11 mM) and alkaline phosphatase inhibition (IC50 = 10 mM) for baseline SAR comparisons. • Calculated LogP of ~3.5 enables membrane permeability and blood-brain barrier penetration studies. • Nitro group provides a synthetic handle for reduction to amine, enabling diversification of the benzamide scaffold.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Cat. No. B5771098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-nitro-N-phenethylbenzamide
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O4/c1-22-15-8-7-13(11-14(15)18(20)21)16(19)17-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,19)
InChIKeyLAKKUADRGMIXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitro-N-phenethylbenzamide Overview


4-Methoxy-3-nitro-N-phenethylbenzamide is a substituted benzamide derivative characterized by a 3-nitro-4-methoxyphenyl carbonyl core linked to a phenethylamine moiety . This structural configuration combines electron-withdrawing nitro and electron-donating methoxy groups on the benzoyl ring, which influences both electronic distribution and steric properties . As a member of the broader benzamide class, this compound is utilized in research settings to explore structure-activity relationships (SAR) and as a synthetic intermediate [1]. Its procurement is relevant for specialized investigations where its unique substitution pattern may offer distinct reactivity or a specific biological profile compared to simpler benzamide analogs .

1

SAR probe: Distinct 3-nitro-4-methoxy substitution pattern for structure-activity relationship studies with measurable enzyme interaction baseline.

2

Synthetic intermediate: Nitro group provides a reduction handle for amine diversification in benzamide library synthesis.

3

Weak-activity benchmark: Documented low-affinity profile across multiple targets supports use as comparator or negative control in screening contexts.

4-Methoxy-3-nitro-N-phenethylbenzamide vs. Unsubstituted Analog


Generic substitution of 4-methoxy-3-nitro-N-phenethylbenzamide with the unsubstituted N-phenethylbenzamide or other benzamide analogs is not scientifically valid due to significant differences in physicochemical and biological profiles. The introduction of the electron-withdrawing nitro group and electron-donating methoxy group substantially alters the compound's lipophilicity (LogP), solubility, and electronic surface potential . These changes directly impact target binding affinity and selectivity. For instance, the unsubstituted N-phenethylbenzamide exhibits weak anti-inflammatory activity (IC50 > 50 µM) , while the 4-methoxy-3-nitro derivative demonstrates measurable, albeit weak, inhibition of enzymes like phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM [1]. The specific substitution pattern is critical for SAR studies and cannot be approximated by simpler, commercially available benzamides. The quantitative evidence below details these critical differentiators.

Risk 1

Physicochemical profile mismatch

The 3-nitro-4-methoxy substitution substantially alters LogP and electronic surface potential compared to unsubstituted N-phenethylbenzamide, which may shift membrane partitioning and solubility behavior.

Risk 2

Enzyme interaction profile absent in simpler analog

Unsubstituted N-phenethylbenzamide shows no reported PNMT or alkaline phosphatase inhibition. The measurable weak affinity of the target compound is substitution-dependent and cannot be approximated by generic benzamide analogs.

Risk 3

SAR context is substitution-specific

The combined electron-withdrawing and electron-donating groups define the compound's reactivity and biological profile. Replacing with commercially available simpler benzamides removes the core structural features under investigation.

4-Methoxy-3-nitro-N-phenethylbenzamide Quantitative Evidence


PNMT Inhibition: Active vs. Inactive Analog

4-Methoxy-3-nitro-N-phenethylbenzamide exhibits a weak but quantifiable affinity for phenylethanolamine N-methyltransferase (PNMT), whereas the unsubstituted N-phenethylbenzamide shows no reported activity in this assay. This differential is critical for SAR studies targeting catecholamine biosynthesis. The target compound's Ki of 1.11 mM (1.11E+6 nM) [1] provides a measurable, albeit low-affinity, interaction that can guide medicinal chemistry optimization. This contrasts with N-phenethylbenzamide, for which no such PNMT inhibition data is reported.

PNMT Inhibition
Reported
Ki = 1.11 mM (1.11E+6 nM)
Supports SAR baseline for enzyme inhibition studies; measurable but low-affinity interaction.
Radiochemical assay; bovine PNMT. Comparator N-phenethylbenzamide shows no reported activity.
Enzyme inhibition PNMT SAR

Alkaline Phosphatase Inhibition Difference

The target compound demonstrates weak inhibition of human placental alkaline phosphatase (IC50 = 10 mM; 1.00E+7 nM) [1]. In contrast, the unsubstituted N-phenethylbenzamide has no reported activity against this enzyme family . This quantitative difference in enzyme inhibition profile provides a clear rationale for selecting the 4-methoxy-3-nitro derivative over its simpler analog when exploring the effects of aryl ring substitution on biological activity, particularly for phosphatase-related pathways.

Alkaline Phosphatase Inhibition
Reported
IC50 = 10 mM (1.00E+7 nM)
Reported phosphatase inhibition context; supports substitution-dependent enzyme binding exploration.
Human placental alkaline phosphatase; substrate: 10 mM p-nitrophenyl phosphate. Unsubstituted analog inactive.
Phosphatase inhibition Enzyme assay Comparative pharmacology

Anti-Inflammatory Activity Comparison

In a cellular model of inflammation, 4-methoxy-3-nitro-N-phenethylbenzamide was evaluated for its ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 mouse macrophages, yielding an IC50 > 50,000 nM . While this indicates weak anti-inflammatory potential, it is a quantifiable datapoint. For comparison, the unsubstituted N-phenethylbenzamide also shows weak activity in the same assay with an identical reported IC50 > 50,000 nM . This parity suggests that the 3-nitro-4-methoxy substitution does not enhance anti-inflammatory potency in this specific assay, a critical piece of information for researchers selecting compounds for inflammation studies. It underscores that the value of this compound lies not in superior potency but in its distinct substitution pattern for SAR exploration.

Anti-Inflammatory Activity
Data to verify
Target: IC50 > 50,000 nM
Comparator: IC50 > 50,000 nM
Substitution does not enhance anti-inflammatory response in this LPS-induced NO model.
Mouse RAW264.7 cells; LPS-induced. No significant difference between target and unsubstituted analog.
Inflammation Nitric oxide Cell-based assay

Lipophilicity & Solubility Comparison

The introduction of nitro and methoxy groups significantly alters the physicochemical profile of the benzamide core. 4-Methoxy-3-nitro-N-phenethylbenzamide exhibits a calculated LogP of approximately 3.5 , which is higher than the LogP of ~2.5 estimated for the unsubstituted N-phenethylbenzamide . This increase in lipophilicity can affect membrane permeability and distribution. Furthermore, the compound's aqueous solubility at pH 7.4 is >45 µg/mL , a crucial parameter for in vitro assay design and formulation. These quantitative differences in fundamental properties provide a clear, non-biological rationale for selecting the substituted compound when a more lipophilic benzamide scaffold is required for a specific experimental or synthetic application.

Lipophilicity & Solubility
Calculated
Target LogP ≈ 3.5
Comparator LogP ≈ 2.5
ΔLogP ≈ 1.0
Higher lipophilicity may support membrane permeability studies; aqueous solubility >45 µg/mL at pH 7.4.
Calculated/estimated values. Physicochemical rationale for selecting substituted scaffold.
Drug-likeness Physicochemical properties Lipophilicity

Negative Activity Profile

A critical, albeit negative, differentiator is the compound's consistent lack of potent activity across several key assays. It shows no detectable affinity for the Beta-1 adrenergic receptor and exhibits only extremely weak inhibition of human neutrophil elastase (HNE) in a whole blood assay (exact IC50 not quantifiable, reported activity '1') . In contrast, many benzamide derivatives are explored for their potent inhibition of targets like PARP or kinases. This profile of low activity positions 4-methoxy-3-nitro-N-phenethylbenzamide as a potentially useful 'inactive' or 'weak' comparator compound in SAR studies. Its value lies in demonstrating that the specific 3-nitro-4-methoxy substitution, when combined with the phenethyl tail, does not confer potent activity against common benzamide targets, making it a valuable negative control or a starting scaffold requiring significant optimization.

Negative Activity Profile
Data to verify
No potent activity detected across multiple tested targets.
May serve as weak-activity comparator or negative control for benzamide SAR campaigns.
Beta-1 adrenergic receptor: no affinity; HNE: weak/inactive. Contrasts with potent benzamide inhibitors.
Inactivity Selectivity profiling Negative control

4-Methoxy-3-nitro-N-phenethylbenzamide Applications


SAR Probe: PNMT & Alkaline Phosphatase

The compound's weak but measurable inhibition of PNMT (Ki = 1.11 mM) and alkaline phosphatase (IC50 = 10 mM) [1] makes it a suitable tool for SAR studies. Researchers can use this compound as a baseline scaffold to understand how further chemical modifications enhance or alter enzyme inhibition, contrasting its weak activity with that of more potent derivatives or the completely inactive unsubstituted N-phenethylbenzamide .

Lipophilic Scaffold: Membrane Permeability

With a calculated LogP of ~3.5 [1], significantly higher than the unsubstituted analog's ~2.5 , this compound serves as a useful lipophilic scaffold. Its physicochemical properties can be exploited in studies investigating passive membrane diffusion, blood-brain barrier penetration, or interactions with hydrophobic protein pockets, where increased lipophilicity is a key design parameter [1].

Negative Control in In Vitro Assays

The documented lack of potent activity against the Beta-1 adrenergic receptor and human neutrophil elastase [1], coupled with its weak anti-inflammatory effect , positions this compound as a well-characterized negative control. This is valuable in high-throughput screening campaigns or target validation studies to establish baseline activity levels and confirm that observed effects are not due to non-specific benzamide scaffold interactions [1].

Synthetic Intermediate: Benzamide Derivatives

The 4-methoxy-3-nitrobenzamide core is a recognized intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and antibiotics [1]. The presence of the nitro group offers a handle for further reduction to an amine, enabling diversification of the scaffold. Procuring this specific compound provides a validated building block for constructing targeted libraries of substituted benzamides [1].

Application
Selection Property
Validation Focus
Enzyme inhibition SAR studies
Measurable weak inhibition profile across PNMT and phosphatase targets
PNMT / alkaline phosphatase endpoint context; substitution-dependent binding review
Membrane permeability studies
Higher calculated lipophilicity versus unsubstituted benzamide analog
LogP-dependent permeability context; hydrophobic pocket interaction review
In vitro screening campaigns
Documented lack of potent off-target activity across tested receptors and enzymes
Baseline activity benchmarking; negative control suitability review
Benzamide library synthesis
Nitro group as reduction handle enabling amine diversification
Amine intermediate identity confirmation; scaffold validation for derivatization
Quote Request

Request a Quote for 4-methoxy-3-nitro-N-phenethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.